The Technical Guide to DAOS: A Chromogenic Substrate for Peroxidase-Based Enzymatic Assays
The Technical Guide to DAOS: A Chromogenic Substrate for Peroxidase-Based Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly sensitive and water-soluble chromogenic substrate. Its primary application lies in the enzymatic determination of hydrogen peroxide (H₂O₂), which serves as a cornerstone for the quantitative analysis of a multitude of analytes in clinical diagnostics and biochemical research.
Core Principles and Chemical Properties
DAOS is a member of the Trinder's reagents, a class of aniline (B41778) derivatives that yield intensely colored dyes upon oxidative coupling.[1][2][3] The cornerstone of its utility is the peroxidase-catalyzed reaction between DAOS and a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AAP), in the presence of hydrogen peroxide.[3][4] This reaction produces a stable, water-soluble quinone-imine dye with a distinct blue or purple color, the intensity of which is directly proportional to the initial concentration of H₂O₂.
The high water solubility and stability of DAOS, coupled with the high molar absorptivity of the resulting dye, contribute to the sensitivity and accuracy of assays employing this substrate.[4][5]
Table 1: Chemical and Physical Properties of DAOS
| Property | Value | Reference(s) |
| Full Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | [4] |
| CAS Number | 83777-30-4 | [1][4] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [4] |
| Molecular Weight | 341.36 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Water Solubility | > 50 mg/mL | [4] |
| Storage Conditions | 0-5°C, protected from light and moisture | [4] |
The Signaling Pathway: Enzymatic Cascade for Analyte Quantification
The versatility of DAOS as a chromogenic substrate stems from its ability to be integrated into various enzymatic pathways that generate hydrogen peroxide. By coupling the activity of specific oxidases to the DAOS/4-AAP/peroxidase system, a wide range of analytes can be accurately quantified.
Caption: General signaling pathway for analyte quantification using DAOS.
Quantitative Data Summary
The quantitative performance of DAOS-based assays is critical for their application in research and clinical settings. The key parameters are the maximum absorption wavelength (λmax) and the molar absorptivity (ε) of the final colored product.
Table 2: Spectrophotometric Properties of the DAOS-derived Chromogen
| Parameter | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 591.7 nm | [5] |
| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | [5] |
| Typical Measurement Wavelength Range | 590 - 600 nm | [2][7] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of key analytes using DAOS as the chromogenic substrate. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.
General Reagent Preparation
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Buffer: Phosphate buffer (50-100 mM, pH 6.5-7.5) is commonly used. The optimal pH should be determined for the specific enzyme system.
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DAOS Stock Solution: Prepare a 10-20 mM stock solution in deionized water. Store protected from light at 2-8°C.
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4-AAP Stock Solution: Prepare a 10-20 mM stock solution in deionized water. Store protected from light at 2-8°C.
-
Peroxidase (POD) Stock Solution: Prepare a stock solution of 100-500 U/mL in buffer. Store at 2-8°C.
Glucose Assay
This assay is based on the glucose oxidase-catalyzed oxidation of glucose to gluconic acid and hydrogen peroxide.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical DAOS-based glucose assay.
Methodology:
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Prepare the Glucose Working Reagent:
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To the appropriate buffer, add glucose oxidase (GOD, e.g., 10 U/mL), peroxidase (POD, e.g., 1 U/mL), 4-aminoantipyrine (e.g., 0.5 mM), and DAOS (e.g., 0.5 mM). The final concentrations may require optimization.
-
-
Sample and Standard Preparation:
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Prepare a series of glucose standards of known concentrations in the appropriate buffer or a matrix that mimics the sample.
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Dilute samples as necessary to fall within the linear range of the assay.
-
-
Assay Procedure (Microplate Format):
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Pipette 2-5 µL of each standard and sample into the wells of a 96-well microplate.
-
Add 200 µL of the Glucose Working Reagent to each well.
-
Mix gently and incubate at 37°C for 5-10 minutes.
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Measure the absorbance at approximately 600 nm using a microplate reader.
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-
Data Analysis:
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Subtract the absorbance of the blank (reagent without glucose) from all readings.
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Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the glucose concentration in the samples by interpolating their absorbance values from the standard curve.
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Cholesterol Assay
This assay measures total cholesterol after enzymatic hydrolysis of cholesterol esters by cholesterol esterase, followed by the oxidation of free cholesterol by cholesterol oxidase to produce H₂O₂.[7][8]
Methodology:
-
Prepare the Cholesterol Working Reagent:
-
To the appropriate buffer, add cholesterol esterase (e.g., 0.2 U/mL), cholesterol oxidase (e.g., 0.1 U/mL), peroxidase (POD, e.g., 1 U/mL), 4-aminoantipyrine (e.g., 0.5 mM), and DAOS (e.g., 0.5 mM).
-
-
Sample and Standard Preparation:
-
Prepare cholesterol standards of known concentrations.
-
Dilute serum or other biological samples as required.
-
-
Assay Procedure (Microplate Format):
-
Data Analysis:
-
Follow the same procedure as described for the glucose assay to calculate the cholesterol concentration.
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Triglyceride Assay
This assay involves the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids by lipase (B570770). The glycerol is then phosphorylated by glycerol kinase and subsequently oxidized by glycerol-3-phosphate oxidase to produce H₂O₂.[2]
Methodology:
-
Prepare the Triglyceride Working Reagent:
-
To the appropriate buffer, add lipoprotein lipase (LPL), glycerol kinase (GK), glycerol-3-phosphate oxidase (GPO), ATP, peroxidase (POD), 4-aminoantipyrine (4-AAP), and DAOS. Specific enzyme concentrations can be found in commercially available kits.
-
-
Sample and Standard Preparation:
-
Prepare triglyceride standards of known concentrations.
-
Use serum or plasma samples, diluted if necessary.
-
-
Assay Procedure (Microplate Format):
-
Data Analysis:
-
Calculate the triglyceride concentration using a standard curve as previously described.
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Conclusion
DAOS is a robust and versatile chromogenic substrate that enables sensitive and reliable quantification of a wide array of biologically significant molecules. Its favorable chemical and physical properties, combined with its integration into various enzymatic cascades, make it an indispensable tool for researchers, scientists, and professionals in the field of drug development and clinical diagnostics. The provided protocols and technical data serve as a comprehensive resource for the successful implementation of DAOS-based assays.
References
- 1. Good Quality Daos 83777-30-4 Chromogenic Substrate Purity Higher Than 99 - Good Quality Daos and Chromogenic Substrate [deshengbio.en.made-in-china.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. DAOS Chromogen Substrate Manufacturer China, CAS 83777-30-4 | New Desheng [hbdsbio.com]
- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Ethyl-N-(2-Hydroxy-3-sulfopropyl)-3,5-Dimethoxyanilin Natriumsalz | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
